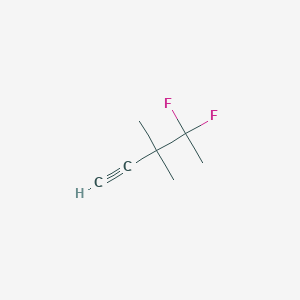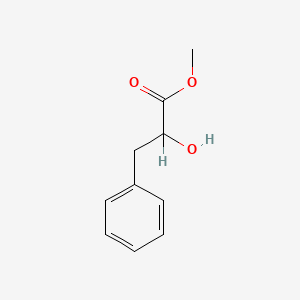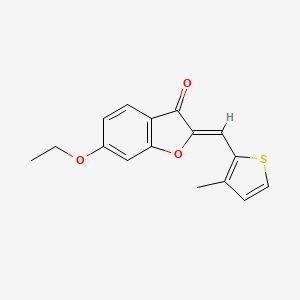
4,4-Difluoro-3,3-dimethylpent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3,3-dimethylpent-1-yne is a chemical compound with the molecular formula C7H10F2 . It has a molecular weight of 132.15 .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-3,3-dimethylpent-1-yne is 1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The predicted boiling point of 4,4-Difluoro-3,3-dimethylpent-1-yne is 90.5±35.0 °C and its predicted density is 0.951±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Bioorganic Chemistry
4,4-Difluoro-3,3-dimethylpent-1-yne: has been utilized in the synthesis of fluorescently labeled lipids for biological studies . These compounds are particularly useful in the investigation of cell membrane structures and functions. The fluorophore attached to the lipid molecules allows for the visualization of cellular processes in real-time, aiding in the understanding of cell dynamics and interactions.
Analytical Chemistry
In analytical chemistry, this compound’s derivatives serve as fluorescent probes . These probes are valuable in high-resolution imaging techniques, which are essential for analyzing chemical and biological samples. The difluoromethylated group in the compound enhances the stability and intensity of fluorescence, making it a potent tool for microscopic analysis.
Material Science
The unique properties of 4,4-Difluoro-3,3-dimethylpent-1-yne contribute to the development of advanced materials . Its incorporation into polymers can potentially lead to the creation of new materials with improved thermal stability and chemical resistance, which are critical in industries such as aerospace and electronics.
Pharmaceutical Research
This compound is a key intermediate in the synthesis of various pharmaceuticals . Its structural motif is found in a number of drug molecules, where the difluoro group can influence the pharmacokinetic properties, such as metabolic stability and membrane permeability.
Agricultural Research
In the agricultural sector, research is ongoing to explore the use of 4,4-Difluoro-3,3-dimethylpent-1-yne in the synthesis of agrochemicals . Its derivatives could potentially act as precursors for the development of new pesticides or herbicides with enhanced efficacy and reduced environmental impact.
Environmental Studies
The compound’s derivatives are being studied for their potential role in environmental monitoring . For instance, they could be used to develop sensors that detect pollutants or changes in environmental conditions, contributing to better management and conservation practices.
Antimicrobial Applications
Research has shown that difluoromethylated compounds exhibit antimicrobial activity . This suggests that 4,4-Difluoro-3,3-dimethylpent-1-yne could be used to create new antimicrobial agents that help combat resistant strains of bacteria and fungi.
Optoelectronics
The electronic properties of 4,4-Difluoro-3,3-dimethylpent-1-yne make it a candidate for use in optoelectronic devices . Its ability to participate in charge transfer processes can be harnessed in the design of light-emitting diodes (LEDs) and other electronic components that require materials with specific electronic characteristics.
Safety and Hazards
Propiedades
IUPAC Name |
4,4-difluoro-3,3-dimethylpent-1-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2/c1-5-6(2,3)7(4,8)9/h1H,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGYLUFYIDTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3,3-dimethylpent-1-yne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)
![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)

![1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992139.png)
![2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2992140.png)



![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)